Scientific Field: Dermatology and Rheumatology
Application Summary: Apremilast is an orally administered, small molecule inhibitor of phosphodiesterase 4 (PDE4).
Methods of Application: Apremilast is administered orally, with a dosage of 30 mg twice daily.
Results: In the phase 3 ESTEEM trials, Apremilast showed significant improvements in pruritus and skin discomfort/pain visual analogue scale scores as early as week 2.
Scientific Field: Rheumatology and Metabolism
Application Summary: Apremilast has been observed to have a metabolic effect on serum lipids in patients with Psoriatic Arthritis.
Methods of Application: Apremilast is administered orally, often in association with methotrexate.
Results: Treatment with Apremilast led to a quick improvement of joint and skin involvement with a stable amelioration of health-related quality of life (HRQoL).
Scientific Field: Rheumatology
Application Summary: Apremilast has been studied in the treatment of ankylosing spondylitis (AS), a type of arthritis that affects the spine.
Methods of Application: Apremilast is administered orally, with the dosage often determined by the severity of the condition.
Scientific Field: Rheumatology and Dermatology
Application Summary: Apremilast has been used to treat oral ulcers caused by Behcet’s disease.
Scientific Field: Pediatric Dermatology
Application Summary: Apremilast has been studied for use in children and adolescents aged 6 to 17 years with moderate to severe plaque psoriasis.
Results: The Phase 3 SPROUT study showed that continued use of Apremilast resulted in sustained improvements in psoriasis severity and skin involvement in patients for up to one year.
Scientific Field: Dermatology
Application Summary: Apremilast has been used in a Phase 3 study for the treatment of palmoplantar pustulosis.
Results: The study achieved its primary and secondary endpoints at 16 weeks.
Apremilast is a synthetic small molecule, not derived from a natural source []. Its discovery and development hold significance in scientific research as it offers a novel approach to treating inflammatory diseases by targeting a specific enzyme (PDE4) in the inflammatory pathway [].
Apremilast's molecular structure features a pyrazolo[1,5-a]pyrimidine core with a methoxy group and a dimethylaminoethoxy side chain []. The key feature is the pyrazolopyrimidine ring, which is crucial for its inhibitory effect on PDE4 [].
The detailed synthesis of Apremilast is proprietary information, but scientific research suggests a multi-step organic synthesis process involving various reactions like condensation, cyclization, and alkylation. Apremilast primarily undergoes metabolism in the liver by enzymes like CYP3A4 before excretion [].
Apremilast acts as a selective inhibitor of PDE4, an enzyme that breaks down cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, Apremilast increases intracellular cAMP levels. This elevation of cAMP downregulates the production of pro-inflammatory factors like TNF-alpha and interleukin-17, ultimately leading to reduced inflammation [].
Apremilast is generally well-tolerated, but some common side effects include nausea, diarrhea, headache, and upper respiratory tract infections []. It can also interact with certain medications, so it's crucial to inform your doctor about all medications you are taking before starting Apremilast treatment [].
Irritant;Health Hazard